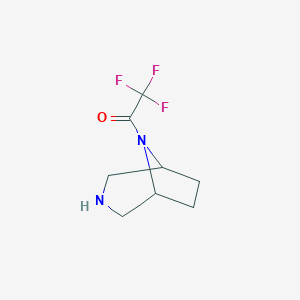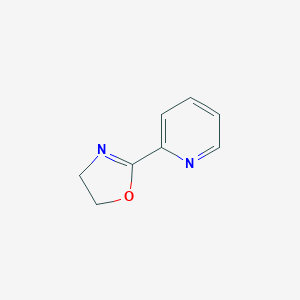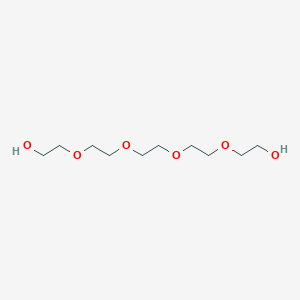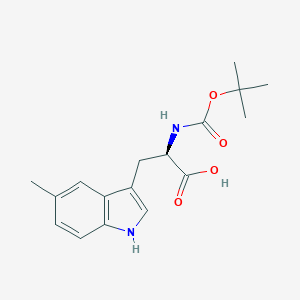
松柏醇
描述
Coniferin is a naturally occurring glucoside found predominantly in coniferous trees. It is a white crystalline solid that serves as an intermediate in the biosynthesis of lignin, a crucial component of the plant cell wall. Coniferin is involved in the storage and transport of coniferyl alcohol, which is essential for lignification, the process that provides structural support and rigidity to plants .
科学研究应用
Coniferin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of lignin and other phenolic compounds.
Biology: Studied for its role in plant metabolism and lignification processes.
Industry: Utilized in the production of bio-based materials and as a natural additive in various products.
作用机制
Target of Action
Coniferin primarily targets β-glucosidases , a group of enzymes found in all domains of living organisms . These enzymes play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . In plants, β-glucosidases function in defense, cell wall lignification, cell wall β-glucan turnover, phytohormone activation, and release of aromatic compounds .
Mode of Action
Coniferin is a glucoside of coniferyl alcohol . It interacts with its target, β-glucosidases, through a process known as hydrolysis . This interaction results in the release of nonreducing terminal glucosyl residues from glycosides and oligosaccharides . The hydrolysis of coniferin by β-glucosidases yields coniferyl alcohol , which is then incorporated into lignin .
Biochemical Pathways
Coniferin is involved in the lignin biosynthesis pathway . It serves as an intermediate in cell wall lignification , a process that strengthens the cell wall and makes it more resistant to degradation . The conversion of coniferin to coniferyl alcohol, which is then polymerized into lignin, is a critical step in this pathway .
Pharmacokinetics
It’s known that coniferin transport across the tonoplast and endomembrane compartments in differentiating xylem tissues of woody plants is proton (h+) gradient-dependent . This suggests that the bioavailability of coniferin may be influenced by the pH of its environment.
Result of Action
The hydrolysis of coniferin by β-glucosidases and its subsequent incorporation into lignin have significant molecular and cellular effects. These processes contribute to the formation of a lignified cell wall , which provides structural support to the plant and protects it against various environmental stresses .
Action Environment
The action of coniferin can be influenced by various environmental factors. For instance, the proton-dependent transport of coniferin suggests that changes in pH could affect its action . Additionally, the presence of other compounds in the plant’s environment could potentially interact with coniferin and alter its efficacy and stability.
准备方法
Synthetic Routes and Reaction Conditions: Coniferin can be synthesized from glucose and coniferyl alcohol. The preparation involves the enzymatic glycosylation of coniferyl alcohol using β-glucosidase. The reaction typically occurs in an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of coniferin involves the extraction from plant sources, particularly from the cambial sap of coniferous trees. The extraction process includes the use of solvents and subsequent purification steps such as crystallization and chromatography to obtain pure coniferin .
化学反应分析
Types of Reactions: Coniferin undergoes various chemical reactions, including:
Oxidation: Coniferin can be oxidized to form coniferyl aldehyde and coniferyl alcohol.
Hydrolysis: Enzymatic hydrolysis by β-glucosidase results in the cleavage of coniferin into glucose and coniferyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: β-glucosidase is the primary enzyme used for hydrolysis, typically in an aqueous buffer solution at a neutral pH.
Major Products:
Oxidation: Coniferyl aldehyde and coniferyl alcohol.
Hydrolysis: Glucose and coniferyl alcohol.
相似化合物的比较
Syringin: Another glucoside involved in lignin biosynthesis, similar to coniferin but with a different aglycone.
Coniferyl Alcohol: The aglycone of coniferin, directly involved in lignin polymerization.
Coniferyl Aldehyde: An oxidation product of coniferin, also involved in lignin biosynthesis.
Uniqueness: Coniferin is unique due to its specific role as a storage and transport form of coniferyl alcohol in lignin biosynthesis. Its ability to be enzymatically hydrolyzed to release coniferyl alcohol makes it a crucial intermediate in the lignification process .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMUHDGSQZDOW-FAOXUISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
531-29-3, 124151-33-3 | |
| Record name | Coniferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 531-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | Coniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of coniferin in plants?
A1: Coniferin is a storage form of coniferyl alcohol, one of the primary precursors for lignin biosynthesis in gymnosperms. [, , , , ] This process is particularly important during periods of active growth, such as spring-cambial reactivation. [, ]
Q2: How is coniferin synthesized in plants?
A2: Coniferin is synthesized from coniferyl alcohol in a reaction catalyzed by the enzyme uridine 5'-diphosphoglucose:coniferyl alcohol glucosyltransferase (CAGT). [, , ] This enzyme exhibits high specificity for coniferyl alcohol and uridine 5'-diphosphoglucose as substrates. [, ]
Q3: What enzyme is responsible for the hydrolysis of coniferin?
A3: Coniferin beta-glucosidase (CBG) hydrolyzes coniferin to release coniferyl alcohol for lignin polymerization. [, ] This enzyme exhibits a high degree of specificity for coniferin and related monolignol glucosides. [, ]
Q4: How does the seasonal variation of coniferin relate to lignin biosynthesis?
A4: Coniferin accumulates in the cambium of conifers before the onset of lignification in springtime and disappears before lignification is complete at the end of the growing season. [, , ] This suggests that coniferin content might serve as a biochemical indicator for commitment to wood formation. []
Q5: Is coniferin involved in the biosynthesis of both guaiacyl and syringyl lignin units?
A5: Research suggests that while coniferin can be incorporated into both guaiacyl and syringyl lignin units, the pathway involving coniferaldehyde glucoside may be more dominant for syringyl lignin biosynthesis, particularly in angiosperms. [, , ]
Q6: What is the molecular formula and weight of coniferin?
A6: Coniferin (C16H22O8) has a molecular weight of 342.34 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize coniferin?
A7: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is frequently used to elucidate the structure of coniferin. [, , , , , , ] Mass spectrometry (MS) is another valuable technique for identifying and quantifying coniferin. [, , , ]
Q8: What is the role of Raman microscopy in studying coniferin distribution?
A8: Raman microscopy has been successfully used to analyze the cellular distribution of coniferin in differentiating xylem tissues of Japanese cypress. [] This technique allows for the visualization of coniferin accumulation in specific cell types and tissues. []
Q9: How can coniferin be used in wastewater treatment?
A9: Research suggests that coniferin can be used to remove lignin-carbohydrate complexes (LCCs) from paper mill effluent through enzymatic polymerization. [, , , ] This approach could potentially reduce pollution load and contribute to sustainable industrial practices. [, , , ]
Q10: What is the potential of coniferin in enhancing paper properties?
A10: Studies have demonstrated that treating unbleached kraft pulp with coniferin in the presence of laccase can significantly improve the wet strength of the resulting paper. [] This finding highlights the potential for coniferin as a bio-based additive in papermaking. []
Q11: Can coniferin be used to enhance the production of other valuable compounds?
A11: Cross-species coculture systems utilizing Linum flavum hairy roots, a natural source of coniferin, and Podophyllum hexandrum cell suspensions have shown increased podophyllotoxin production. [] This approach suggests that coniferin can be leveraged to enhance the biosynthesis of valuable secondary metabolites in plant cell cultures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B54328.png)








